5,8-Difluoro-2-phenylquinolin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1189106-37-3 |
|---|---|
Molecular Formula |
C15H10F2N2 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
5,8-difluoro-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C15H10F2N2/c16-10-6-7-11(17)15-14(10)12(18)8-13(19-15)9-4-2-1-3-5-9/h1-8H,(H2,18,19) |
InChI Key |
CTHKQTDZYZWDCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C(=C2)N)F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Synthesis of 5,8 Difluoro 2 Phenylquinolin 4 Amine and Its Analogs
Established Synthetic Pathways for Quinoline (B57606) Ring Systems
The construction of the quinoline nucleus is a well-established field in organic synthesis, with numerous named reactions developed over the past century. These methods have evolved from classical condensation and cyclization reactions to more sophisticated multicomponent and oxidative strategies.
Several classical methods for quinoline synthesis remain fundamental in organic chemistry, providing reliable access to a wide range of substituted quinolines. nih.gov These reactions typically involve the condensation of anilines with compounds that provide a three-carbon chain, followed by cyclization and aromatization.
Skraup Synthesis : This is one of the oldest methods for quinoline synthesis, first reported by Zdenko Hans Skraup in 1880. nih.govwikipedia.org The reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orguop.edu.pk The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.orgwordpress.com The aniline then undergoes a Michael addition to the acrolein, followed by acid-catalyzed cyclization and oxidation to yield the quinoline ring. uop.edu.pkpharmaguideline.com Due to its often violent and exothermic nature, moderators such as ferrous sulfate (B86663) are typically added. uop.edu.pk
Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones instead of glycerol. nih.govwikipedia.org It is a more versatile method that allows for the synthesis of 2- and 4-substituted quinolines. nih.gov The reaction is catalyzed by Brønsted or Lewis acids. wikipedia.org The mechanism is believed to involve the 1,4-addition of an aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. acs.org
Combes Synthesis : First reported in 1888, the Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions, typically using concentrated sulfuric acid. iipseries.orgwikipedia.org This method is particularly useful for preparing 2,4-disubstituted quinolines. wikipedia.org The mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to form the quinoline product. wikipedia.orgwikiwand.com
Friedländer Synthesis : Discovered by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a carbonyl compound containing an α-methylene group. wikipedia.orgresearchgate.netorganicreactions.org The reaction can be catalyzed by acids or bases. researchgate.netjk-sci.com Two primary mechanistic pathways are proposed: one begins with an aldol (B89426) condensation followed by cyclization and dehydration, while the other starts with the formation of a Schiff base, followed by an intramolecular aldol-type reaction. wikipedia.org The Friedländer synthesis is valued for its operational simplicity and the ready availability of starting materials. jk-sci.com Recent modifications have focused on developing greener protocols, such as performing the reaction in water without a catalyst. organic-chemistry.org
Table 1: Overview of Classical Quinoline Syntheses
| Synthesis Name | Reactants | Key Reagents/Conditions | Typical Products |
|---|---|---|---|
| Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Unsubstituted or simply substituted quinolines |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound | Acid Catalyst (Lewis or Brønsted) | 2- and/or 4-Substituted quinolines |
| Combes | Aniline, β-Diketone | Strong Acid (e.g., H₂SO₄) | 2,4-Disubstituted quinolines |
| Friedländer | 2-Aminobenzaldehyde/ketone, Carbonyl with α-methylene | Acid or Base Catalyst | Polysubstituted quinolines |
Multicomponent reactions (MCRs) have become a powerful tool in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, atom-economical step. rsc.orgrsc.org These reactions are highly efficient and enable the rapid generation of molecular diversity. rsc.orgacs.org Several MCRs have been adapted for the synthesis of quinoline derivatives. rsc.org
The Povarov reaction is a notable example, typically involving the inverse electron-demand Diels-Alder reaction of an aryl amine, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. nih.gov MCRs offer significant advantages by combining multiple bond-forming events in one pot, which simplifies synthetic procedures and reduces waste. rsc.org
Modern synthetic chemistry has seen a rise in oxidative annulation strategies, which often rely on transition-metal-catalyzed C-H bond activation. mdpi.comsciprofiles.com These methods provide novel and efficient pathways to quinolines by forming the heterocyclic ring through the direct functionalization of C-H bonds. mdpi.com
Strategies include:
Transition-Metal-Catalyzed C-H Activation : Catalysts based on rhodium, palladium, and copper can mediate the oxidative annulation of various starting materials, such as anilines and alkynes, to form quinoline rings. mdpi.comsnnu.edu.cn For instance, rhodium(III) catalysts have been used for the oxidative annulation of pyridines with alkynes, involving a twofold C-H activation process to construct the quinoline scaffold. snnu.edu.cn
Transition-Metal-Free Protocols : To enhance the sustainability of quinoline synthesis, metal-free oxidative methods have been developed. These can involve the use of iodine as an oxidant or leveraging solvents like DMSO as both a solvent and a C1 building block. mdpi.comorganic-chemistry.org
Photo-induced Oxidative Cyclization : Photoredox catalysis offers a mild and efficient alternative for constructing quinoline rings. mdpi.comsciprofiles.com These reactions use visible light to initiate oxidative cyclization processes, aligning with the principles of green chemistry. mdpi.com
These advanced methods often demonstrate high efficiency, broad substrate tolerance, and environmental compatibility, providing powerful tools for synthesizing complex quinoline derivatives. mdpi.com
Regioselective Synthesis of Fluorinated Quinoline Derivatives
The introduction of fluorine atoms into the quinoline scaffold can significantly alter its properties. The synthesis of specifically substituted analogs, such as those with fluorine at the 5- and 8-positions, requires precise control over the regioselectivity of the fluorination reaction.
Electrochemical methods offer a unique approach to fluorination, often providing high regioselectivity under mild conditions. A recently developed methodology involves the regioselective electrochemical 5,8-difluorination of quinolines. georgiasouthern.edu This technique uses HF:pyridine (B92270) as both the fluorine source and the supporting electrolyte in an undivided electrochemical cell. georgiasouthern.eduresearchgate.net The reaction proceeds at room temperature with good to moderate yields and can be completed in a relatively short time frame. georgiasouthern.edu This anodic oxidation method provides direct access to 5,8-difluorinated quinolines, a substitution pattern that can be challenging to achieve through conventional methods. researchgate.net Flow electrochemistry is also emerging as a safe and scalable tool for various fluorination reactions. nih.gov
Table 2: Examples of Electrolytic 5,8-Difluorination of Quinolines
| Substrate | Product | Conditions | Reported Yield |
|---|---|---|---|
| Quinoline | 5,8-Difluoroquinoline | Electrolysis, Pt anode/cathode, HF:pyridine, Room Temp. | Moderate to Good |
| Substituted Quinolines | Substituted 5,8-Difluoroquinolines | Electrolysis, Pt anode/cathode, HF:pyridine, Room Temp. | Moderate to Good |
The regioselective introduction of substituents onto the quinoline ring is dictated by the electronic properties of the heterocyclic system. In electrophilic substitution reactions, the benzene (B151609) portion of the quinoline ring is more reactive than the pyridine portion, which is deactivated by the nitrogen atom. uop.edu.pkpharmaguideline.com The attack of an electrophile preferentially occurs at the C-5 and C-8 positions. uop.edu.pkpharmaguideline.comquora.com This preference is due to the formation of more stable carbocation intermediates where the aromaticity of the adjacent pyridine ring is preserved. quora.com
Strategies for introducing fluorine at these specific positions include:
Direct Electrophilic Fluorination : Using potent electrophilic fluorinating agents can lead to the substitution of hydrogen with fluorine at the most electron-rich positions. Given the inherent reactivity of the quinoline nucleus, this often results in a mixture of 5- and 8-fluoroquinolines. uop.edu.pk
Cyclization of Pre-fluorinated Precursors : A common and highly regioselective strategy involves using a pre-fluorinated aniline as the starting material in one of the classical quinoline syntheses (e.g., Skraup, Friedländer). researchgate.net For instance, reacting 2,5-difluoroaniline (B146615) with appropriate precursors would lead to the formation of a 5,8-difluorinated quinoline ring system. This approach embeds the fluorine atoms in the desired positions from the outset, avoiding issues with regioselectivity in the final steps.
Regioselective Electrolytic Fluorination : As detailed in the previous section, the electrochemical method provides a direct and selective route to 5,8-difluorination, representing a significant advancement in synthesizing these specific isomers. georgiasouthern.eduresearchgate.net
The choice of strategy depends on the availability of starting materials, the desired substitution pattern on the rest of the molecule, and the scalability of the reaction.
Compound Index
Detailed Synthetic Protocols for 5,8-Difluoro-2-phenylquinolin-4-amine
A representative synthesis would likely proceed through the formation of a 4-chloroquinoline (B167314) intermediate, which then undergoes a nucleophilic aromatic substitution (SNAr) to yield the final 4-amino product. nih.gov
Stage 1: Synthesis of the 4-Chloro-5,8-difluoro-2-phenylquinoline (B11846579) Intermediate
The initial step is the cyclization reaction to form the quinoline nucleus. The Friedländer annulation or a similar condensation reaction is a suitable method. This would involve the reaction of a difluorinated o-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group.
Starting Materials: 2-Amino-3,6-difluorobenzophenone (as the o-aminoaryl ketone) and a compound like ethyl acetoacetate (B1235776) or acetophenone. For this synthesis, 2-amino-3,6-difluorobenzoylbenzene would be a key precursor.
Reaction: The condensation of 2-amino-3,6-difluorobenzophenone with a suitable carbonyl compound under acidic or basic catalysis would lead to the formation of 5,8-difluoro-2-phenylquinolin-4-ol.
Chlorination: The resulting quinolin-4-ol is then converted to the more reactive 4-chloro derivative. This is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a base like triethylamine.
Interactive Data Table: Representative Synthesis of the 4-Chloro Intermediate
| Step | Reactants | Reagents/Conditions | Product |
| 1. Cyclization | 2-Amino-3,6-difluorobenzophenone, Ethyl acetoacetate | Acid or Base Catalyst, High Temperature | 5,8-Difluoro-2-phenylquinolin-4-ol |
| 2. Chlorination | 5,8-Difluoro-2-phenylquinolin-4-ol | Phosphorus oxychloride (POCl₃), Reflux | 4-Chloro-5,8-difluoro-2-phenylquinoline |
Stage 2: Amination of the 4-Chloroquinoline Intermediate
The final step is the introduction of the amino group at the C4 position. The chlorine atom at this position is activated towards nucleophilic substitution by the ring nitrogen.
Reaction: The 4-chloro-5,8-difluoro-2-phenylquinoline intermediate is reacted with an amine source. For the synthesis of the primary amine, this could be ammonia (B1221849) (in the form of ammonium (B1175870) hydroxide (B78521) or ammonia gas in a solvent) or a protected amine equivalent followed by deprotection.
Conditions: The reaction is typically carried out in a polar solvent, such as N-methyl-2-pyrrolidone (NMP) or ethanol, and may require elevated temperatures to proceed to completion. plos.org
Interactive Data Table: Final Amination Step
| Step | Reactant | Reagents/Conditions | Final Product |
| 3. Amination | 4-Chloro-5,8-difluoro-2-phenylquinoline | Ammonium hydroxide or Ammonia in a sealed vessel, Heat | This compound |
Methodological Advancements and Challenges in the Synthesis of Fluorinated Quinoline Amines
The synthesis of fluorinated quinoline amines is an evolving field, with modern methodologies aiming to overcome the limitations of classical synthetic routes.
Methodological Advancements:
Significant progress has been made in developing more efficient and versatile synthetic methods. Classical methods like the Skraup and Doebner–von Miller reactions, while effective, often require harsh conditions such as strong acids and high temperatures, which can limit their applicability with sensitive substrates.
Recent advancements include:
Metal-Catalyzed Reactions: Transition metal catalysis, particularly with palladium and copper, has enabled the development of novel annulation and cyclization strategies. nih.gov These methods often proceed under milder conditions and offer greater functional group tolerance.
C-H Bond Activation: Strategies involving the direct activation of C-H bonds are emerging as powerful tools for quinoline synthesis, providing more atom-economical routes.
Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound has been shown to accelerate reaction times and, in some cases, improve yields for the synthesis of 4-aminoquinolines. nih.gov
Challenges in Synthesis:
Despite these advancements, several challenges remain in the synthesis of fluorinated quinoline amines.
Regioselectivity: The position of the fluorine atoms on the aniline precursor can significantly influence the regiochemical outcome of the cyclization reaction, sometimes leading to mixtures of isomers that are difficult to separate. ucsf.edu
Precursor Availability: The synthesis of specifically substituted polyfluorinated starting materials, such as difluoroanilines or difluorobenzophenones, can be complex and costly.
Harsh Reaction Conditions: While newer methods are milder, many established protocols still rely on aggressive reagents or high temperatures, which can be incompatible with complex molecules bearing sensitive functional groups.
Deactivation Effects: The strong electron-withdrawing nature of fluorine atoms can deactivate the aromatic ring, making certain electrophilic substitution or cyclization reactions more difficult to achieve compared to their non-fluorinated counterparts.
Elucidation of Molecular Mechanisms of Action for 5,8 Difluoro 2 Phenylquinolin 4 Amine and Quinoline Amines
Identification and Characterization of Molecular Targets
Quinoline (B57606) amines, including 5,8-Difluoro-2-phenylquinolin-4-amine, exert their effects by interacting with specific molecular targets, primarily enzymes and receptors that are crucial for cell signaling and survival.
Enzyme Inhibition Profiles
The inhibitory action of quinoline amines against a range of enzymes is a key aspect of their mechanism.
Protein Kinases: Quinoline derivatives are notable inhibitors of protein kinases, which are pivotal in cancer cell signaling. nih.govresearchgate.net For instance, certain 4-anilinoquinolines have been identified as potent inhibitors of Protein Kinase Novel 3 (PKN3), a kinase implicated in pancreatic and prostate cancer. nih.govbiorxiv.org The inhibitory concentrations (IC₅₀) for some of these compounds, such as 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine, are in the nanomolar range, highlighting their high affinity and potential for targeted therapy. nih.gov Another study detailed a 6-bromo quinoline derivative with an IC₅₀ of 9.3 nM against PKN3. nih.gov Furthermore, quinoline-based compounds have demonstrated inhibitory activity against casein kinase 2 (CK2), with some derivatives showing IC₅₀ values as low as 0.3 nM. researchgate.net
DNA Gyrase and Topoisomerase IV: Quinolones are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair in bacteria. scholarsportal.inforesearchgate.netnih.gov They function by stabilizing the enzyme-DNA complex, which leads to double-stranded DNA breaks and subsequent bacterial cell death. nih.govnih.gov This mechanism makes them effective antibacterial agents. nih.govnih.gov Novel quinoline derivatives continue to be developed to target these enzymes, aiming to overcome bacterial resistance. researchgate.netacs.org
Proteasomes: The proteasome is a cellular complex responsible for degrading dysfunctional proteins, and its inhibition can induce cancer cell death. nih.gov Certain quinoline derivatives have been identified as proteasome inhibitors. nih.govnih.gov For example, a quinolin-chlorobenzothioate, QCBT7, was found to be a novel proteasome inhibitor that causes the accumulation of ubiquitylated proteins in cancer cells. nih.gov Unlike some other proteasome inhibitors that target the catalytic subunit, some quinoline derivatives target the regulatory subunit. nih.gov Other studies have shown that quinolines can exhibit mixed-type inhibition of proteasome activity and can also act as allosteric modulators. nih.gov Specifically, some quinoline-based compounds are effective inhibitors of the chymotrypsin-like activity of the proteasome. nih.govacs.org
Tubulin Polymerization: Tubulin is a protein that polymerizes to form microtubules, a key component of the cytoskeleton involved in cell division. mdpi.com Inhibition of tubulin polymerization is a validated strategy in cancer therapy. mdpi.com Several quinoline derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine (B1669291) binding site. nih.govrsc.org This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. nih.gov For example, one study reported a quinoline derivative, compound 4c, as a potent inhibitor of tubulin polymerization with an IC₅₀ value of 17 µM. researchgate.net
Table 1: Enzyme Inhibition by Quinoline Amines
| Enzyme Target | Specific Quinoline Derivative Example | Reported IC₅₀/Activity |
|---|---|---|
| Protein Kinase Novel 3 (PKN3) | 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | 14 nM nih.gov |
| Protein Kinase Novel 3 (PKN3) | 6-bromo quinoline derivative | 9.3 nM nih.gov |
| Casein Kinase 2 (CK2) | 5-Substituted benzo[c] nih.govnih.govnaphthyridine-8-carboxylic acid | 0.3 nM researchgate.net |
| Proteasome (Chymotrypsin-like) | Quinoline 7 | Effective inhibition nih.gov |
Receptor Binding and Signaling Pathway Modulation
Quinoline amines can also modulate the activity of various cell surface receptors, thereby interfering with signaling pathways that drive diseases like cancer.
c-Met: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumor development and progression. nih.gov Several quinoline-based small molecules have been developed as c-Met inhibitors. nih.govnih.govwikipedia.org These inhibitors typically bind to the ATP-binding site of the c-Met kinase domain, preventing its activation. nih.govwikipedia.org For instance, a series of 6,7-disubstituted-4-(2-fluorophenoxy)-quinoline derivatives have shown potent c-Met inhibition with IC₅₀ values in the low nanomolar range. researchgate.net
VEGFR: Vascular endothelial growth factor receptors (VEGFRs), particularly VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels that is essential for tumor growth. researchgate.netresearchgate.net Quinoline-containing compounds, such as lenvatinib (B1674733) and cabozantinib, are approved VEGFR-2 inhibitors. researchgate.netaminer.org Numerous other quinoline derivatives have been synthesized and shown to have potent VEGFR-2 inhibitory activity, with some exhibiting IC₅₀ values better than standard drugs like sorafenib (B1663141) and sunitinib. researchgate.netaminer.org
EGFR: The epidermal growth factor receptor (EGFR) is another tyrosine kinase that is often overexpressed in tumors and is a major target for cancer therapy. nih.govmdpi.com Quinoline derivatives, particularly 4-anilinoquinolines, have been designed as EGFR inhibitors. nih.govnih.gov These compounds compete with ATP for binding to the EGFR kinase domain. nih.gov Some novel quinoline derivatives have demonstrated superior inhibitory activity against EGFR compared to reference drugs like lapatinib (B449) and gefitinib. nih.gov For example, one compound showed an IC₅₀ of 5.06 nM against wild-type EGFR. nih.gov
BTK: Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway and is a validated target in oncology and autoimmune diseases. nih.govmdpi.com Novel quinoline-based irreversible inhibitors of BTK have been developed. nih.govresearchgate.net By moving from a quinazoline (B50416) to a quinoline core, researchers have been able to achieve selectivity for BTK over EGFR, resulting in potent and selective inhibitors. nih.gov
Table 2: Receptor Binding and Inhibition by Quinoline Amines
| Receptor Target | Specific Quinoline Derivative Example | Reported IC₅₀/Activity |
|---|---|---|
| c-Met | 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline derivative | 0.59 nM researchgate.net |
| VEGFR-2 | Quinoline-(1H)-4 one derivative | Better than sorafenib (45 nM) researchgate.net |
| EGFR | 4-anilino-quinazoline derivative | 5.06 nM nih.gov |
Modulation of Cellular Pathways and Biological Processes
The interaction of quinoline amines with their molecular targets leads to the modulation of various cellular pathways and biological processes, which are fundamental to their therapeutic effects.
Interference with Parasitic Heme Detoxification Pathways
In the context of malaria, quinoline-based drugs like chloroquine (B1663885) interfere with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion. globalscienceresearchjournals.orgnih.govacs.org The parasite polymerizes heme into an insoluble crystal called hemozoin. nih.govresearchgate.net Quinoline drugs accumulate in the parasite's food vacuole and inhibit this polymerization process, leading to the buildup of toxic free heme, which ultimately kills the parasite. globalscienceresearchjournals.orgnih.govnih.gov This mechanism has been a cornerstone of antimalarial therapy for decades. acs.org
Induction of Apoptosis and Cell Cycle Arrest in Diseased Cells
A common outcome of the action of quinoline amines in cancer cells is the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov
Apoptosis: By inhibiting key survival pathways, quinoline derivatives can trigger the apoptotic cascade. For example, some quinoline compounds have been shown to activate caspases and alter the expression of Bcl-2 family proteins, leading to apoptosis. nih.govrsc.org One study identified a novel quinoline compound, 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS), that induces apoptosis through DNA fragmentation, cytochrome C release, and PARP cleavage. nih.gov
Cell Cycle Arrest: Disruption of the cell cycle is another important anticancer mechanism of quinoline amines. nih.govnih.gov For instance, the compound QBS was found to induce cell cycle arrest at the G2 phase by increasing the levels of cyclin B1 and phosphorylated-cdc2, and reducing the activity of cdc2 kinase. nih.govresearchgate.net Other quinoline derivatives have been shown to cause cell cycle arrest at the S and G2/M phases. nih.gov
Inhibition of Angiogenesis and Cell Migration
The anti-angiogenic properties of quinoline amines are largely attributed to their inhibition of VEGFR signaling. researchgate.netresearchgate.net By blocking the formation of new blood vessels, these compounds can starve tumors of the nutrients and oxygen they need to grow and metastasize. researchgate.net Furthermore, the inhibition of signaling pathways controlled by receptors like c-Met and EGFR can also contribute to the inhibition of cell migration and invasion, which are critical steps in cancer metastasis. nih.govresearchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) |
| 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ) |
| 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine |
| amodiaquine |
| atovaquone |
| bortezomib |
| bosutinib |
| cabozantinib |
| carfilzomib |
| chloroquine |
| colchicine |
| erlotinib |
| foretinib |
| gefitinib |
| ixazomib |
| lapatinib |
| lenvatinib |
| lumefantrine |
| lucitanib |
| mefloquine |
| neratinib |
| piperaquine |
| pyronaridine |
| quinacrine |
| quinidine |
| quinine |
| sorafenib |
| sunitinib |
| tafenoquine |
Interactions with Biological Macromolecules (e.g., DNA Intercalation, Specific Protein Binding)
The biological activity of quinoline amines, including this compound, is intrinsically linked to their interactions with biological macromolecules. These interactions can disrupt normal cellular processes, leading to therapeutic effects or toxicity. The primary mechanisms of interaction for this class of compounds involve DNA intercalation and specific protein binding.
DNA Intercalation
DNA intercalation is a process where molecules insert themselves between the planar base pairs of the double-stranded DNA helix. patsnap.comwikipedia.org This insertion leads to structural distortions of the DNA, such as unwinding and lengthening of the helix, which can interfere with crucial cellular functions like DNA replication, transcription, and repair. patsnap.com Quinoline-based compounds, due to their planar aromatic structure, are well-suited for DNA intercalation. patsnap.com
Research has shown that certain quinoline-based analogs can inhibit enzymes that act on DNA, such as DNA methyltransferases, polymerases, and base excision repair glycosylases, through the mechanism of DNA intercalation. nih.gov For instance, specific quinoline compounds have been observed to intercalate into DNA via the minor groove, causing a conformational change that displaces catalytic domains of enzymes from the DNA. nih.gov This mode of action is a key mechanism for the development of non-nucleoside inhibitors for various therapeutic applications. nih.gov
While direct studies on this compound are not extensively available, the general principles of quinoline amine-DNA interactions suggest a high potential for intercalative binding. The planar phenylquinoline core of the molecule is a key structural feature that would facilitate its insertion into the DNA double helix.
| Compound Type | Interaction Details | Consequence | Reference |
| Quinoline-based analogs | Intercalate into CamA-bound DNA via the minor groove. | Causes a conformational shift, moving the catalytic domain away from the DNA. | nih.gov |
| General DNA Intercalators | Insertion of flat, planar molecules between stacked base pairs. | Disrupts the natural helical structure, causing DNA to unwind and elongate. | patsnap.com |
Specific Protein Binding
Beyond DNA, quinoline amines can also exert their effects by binding to specific proteins, thereby modulating their function. This binding can be to enzymes, transport proteins, or signaling receptors.
One significant area of research has been the interaction of quinoline derivatives with serum albumins, such as human serum albumin (HSA). tandfonline.com These interactions are important for the pharmacokinetics of a drug. Studies on various quinoline compounds have shown that they can bind to HSA, with the primary binding forces being hydrogen bonds and van der Waals forces. tandfonline.com Such binding is typically a static quenching process, indicating the formation of a ground-state complex. tandfonline.com
Furthermore, quinoline-based molecules have been designed to target and inhibit specific enzymes and receptors involved in carcinogenic pathways. nih.gov For example, they have been shown to bind to the ATP-binding site of the kinase domain of receptors like c-Met. nih.gov Molecular docking studies have also revealed that quinoline derivatives can bind to the active sites of bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. mdpi.comresearchgate.net The binding interactions often involve the formation of hydrogen bonds and pi-pi stacking interactions with key amino acid residues in the protein's active site. researchgate.net
The structure of this compound, with its phenyl group and amine substituent, provides multiple points for potential interactions with protein targets. The difluoro substitution can also influence the binding affinity and specificity.
| Target Protein | Quinoline Derivative Type | Nature of Interaction | Significance | Reference |
| Human Serum Albumin (HSA) | Various new quinoline-based bioorganic compounds | Static quenching, driven by hydrogen bonds and van der Waals forces. | Influences drug transport and distribution. | tandfonline.com |
| S. aureus DNA-gyrase subunit A | Novel amino acid derivatives of quinolines | Hydrogen bonds, pi-cation interaction, pi-pi stacking, salt bridge, halogen bond. | Inhibition of bacterial DNA replication. | mdpi.comresearchgate.net |
| c-Met Receptor Kinase Domain | Quinoline-based inhibitors (e.g., Foretinib) | Binds to the ATP-binding site and adjacent hydrophobic pocket. | Inhibition of cancer cell signaling pathways. | nih.gov |
Structure Activity Relationship Sar Studies and Rational Molecular Design of 5,8 Difluoro 2 Phenylquinolin 4 Amine Analogs
Influence of Fluorine Substitution on Biological Activity
The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific positioning of fluorine atoms within the molecular scaffold is critical, as it can lead to distinct effects on the compound's efficacy and selectivity.
Regioselective Effects of Fluorine at Positions 5 and 8 on Efficacy and Selectivity
While specific studies on 5,8-difluoro-2-phenylquinolin-4-amine are limited, the broader understanding of fluorinated quinolines provides valuable insights. The introduction of fluorine at positions 5 and 8 of the quinoline (B57606) ring is anticipated to significantly impact the electronic distribution and steric profile of the molecule. This difluoro substitution pattern can influence the molecule's ability to interact with its biological target. For instance, in the context of other quinoline-based compounds, halogen substitutions have been shown to modulate activity, with the position and nature of the halogen playing a crucial role. It is plausible that the strong electron-withdrawing nature of fluorine at these positions could enhance interactions with electron-deficient pockets in a target protein or alter the pKa of the quinoline nitrogen, thereby affecting its binding characteristics.
Impact of Fluorine on Ligand-Target Binding Interactions
Fluorine atoms can participate in various non-covalent interactions that are crucial for ligand-target binding, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions. The C-F bond is highly polarized, which can lead to favorable electrostatic interactions with polar residues in a binding site. Furthermore, the incorporation of fluorine can increase the hydrophobicity of the molecule, potentially enhancing its ability to penetrate hydrophobic pockets within a target protein. Computational studies on other fluorinated quinolines have suggested that fluorine substitution can lead to more stable binding conformations within the active sites of proteins. For example, fluorine-based quinolines have been investigated as inhibitors for proteins involved in viral assembly, where the fluorine atoms were found to contribute to stable binding within electronegative pockets. nih.gov
Role of the Phenyl Substituent at Position 2 in Modulating Activity
Effects on Conformational Preferences and Binding Orientations
The dihedral angle between the quinoline core and the 2-phenyl ring is a critical determinant of the molecule's three-dimensional shape. This conformational preference can influence how the molecule fits into the binding site of its target. Substituents on the phenyl ring can introduce steric hindrance, thereby altering this dihedral angle and, consequently, the binding orientation. This can lead to different interactions with the target protein, potentially altering the compound's activity or selectivity. Conformational analysis of related 2-phenylquinoline (B181262) systems has shown that even small changes in substitution can lead to significant shifts in the preferred conformation. nih.gov
Significance of the Amine Functionality at Position 4
The 4-amino group is a crucial pharmacophoric element in many biologically active quinoline derivatives. Its basicity and hydrogen-bonding capabilities are often essential for anchoring the molecule within the active site of a target protein.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
QSAR and 3D-QSAR are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are invaluable for predicting the activity of novel analogs and guiding the design of more potent molecules. nih.gov
For quinoline derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. mdpi.comnih.gov These methods analyze the steric, electrostatic, hydrophobic, and hydrogen bonding fields surrounding the aligned molecules to identify which properties are correlated with activity. mdpi.com
A typical 3D-QSAR study on quinoline analogs would involve:
Data Set: A collection of quinoline derivatives with a range of biological activities.
Molecular Modeling: Building and optimizing the 3D structure of each molecule.
Alignment: Superimposing all molecules based on a common scaffold.
Field Calculation: Computing the steric and electrostatic (CoMFA), as well as hydrophobic, and hydrogen bond donor/acceptor fields (CoMSIA) around the molecules.
Statistical Analysis: Using Partial Least Squares (PLS) regression to correlate the variations in these fields with the variations in biological activity. nih.gov
The results are often visualized as contour maps, which indicate regions where specific properties are predicted to enhance or diminish activity. For instance, a green contour in a CoMFA steric map might suggest that bulkier substituents are favored in that region, while a blue contour in an electrostatic map might indicate that an electropositive group would increase potency.
While a specific 3D-QSAR model for this compound is not publicly available, studies on similar quinoline and quinazoline (B50416) structures have demonstrated the utility of this approach. mdpi.comnih.gov The statistical robustness of these models is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²). mdpi.com
Table 1: Representative Statistical Data from 3D-QSAR Studies on Kinase-Inhibiting Quinoline/Quinazoline Derivatives
| Model Type | Target | q² (Cross-validated) | R² (Non-cross-validated) | Predictive R² |
|---|---|---|---|---|
| CoMFA | Clk4 | 0.79 | 0.88 | Not Reported |
| CoMSIA | Dyrk1A | 0.82 | 0.85 | Not Reported |
| CoMFA | Gastric Cancer Cells | 0.625 | 0.913 | 0.875 |
| CoMFA | LSD1 | 0.778 | Not Reported | 0.709 |
| CoMSIA | LSD1 | 0.764 | Not Reported | 0.713 |
This table presents data from various studies on related heterocyclic compounds to illustrate the typical statistical validation of 3D-QSAR models. mdpi.comnih.govnih.gov q² > 0.5 is generally considered indicative of a good predictive model.
Computational Chemistry and Advanced Molecular Modeling Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Aromaticity Analysis
Computational chemistry provides a powerful lens for examining the intricate electronic properties of complex molecules. For 5,8-Difluoro-2-phenylquinolin-4-amine, Density Functional Theory (DFT) calculations offer a theoretical framework to predict and analyze its electronic structure and the aromatic character of its constituent rings. While specific DFT studies on this compound are not extensively documented in publicly available literature, the well-established principles of computational chemistry and existing data on analogous quinoline (B57606) derivatives allow for a detailed theoretical investigation. Such studies typically employ functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. mdpi.com
Electronic Structure Insights
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally correlates with higher reactivity.
The molecular electrostatic potential (MEP) surface is another key aspect of the electronic structure, illustrating the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this molecule, the nitrogen of the quinoline ring and the fluorine atoms would be regions of negative potential (red/yellow), attractive to electrophiles. In contrast, the hydrogen atoms of the amine group would represent regions of positive potential (blue), susceptible to nucleophilic attack. nih.gov
Table 1: Predicted Electronic Properties of this compound (Illustrative) This table presents hypothetical values based on trends observed in similar quinoline derivatives.
| Parameter | Predicted Value | Significance |
| HOMO Energy | -5.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.0 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |
Aromaticity Analysis
The quinoline scaffold consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. DFT calculations can quantify the degree of aromaticity of each ring using various indices. Common indices include the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Aromatic Fluctuation Index (FLU). mdpi.com
HOMA: This geometry-based index evaluates aromaticity based on bond length equalization. A value of 1 indicates a fully aromatic system, while a value of 0 suggests a non-aromatic one. mdpi.com
NICS: This magnetic criterion calculates the magnetic shielding at the center of a ring. Negative values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity. mdpi.com
FLU: This index is based on the fluctuation of electronic charge between adjacent atoms. Lower FLU values correspond to higher aromaticity. mdpi.com
For this compound, it is expected that the benzene moiety (the carbocyclic ring) would exhibit a higher degree of aromaticity than the pyridine moiety (the heterocyclic ring), a common feature in quinoline systems. mdpi.com The presence of the two highly electronegative fluorine atoms on the benzene ring is predicted to slightly decrease its aromaticity. This is due to the inductive effect of fluorine, which can impact π-electron delocalization. nih.gov The amine and phenyl substituents on the pyridine ring would also modulate its electronic delocalization and, consequently, its aromatic character. arabjchem.org
Table 2: Predicted Aromaticity Indices for the Rings of this compound (Illustrative) This table presents hypothetical values based on trends observed in similar quinoline derivatives.
| Ring System | HOMA | NICS(1)zz | FLU | Predicted Aromatic Character |
| Benzene Ring | 0.95 | -9.5 ppm | 0.01 | Highly Aromatic |
| Pyridine Ring | 0.85 | -7.0 ppm | 0.03 | Moderately Aromatic |
These computational investigations provide a detailed and nuanced understanding of the electronic characteristics and aromaticity of this compound, which is invaluable for rationalizing its chemical behavior and guiding further research.
Pre Clinical Drug Discovery and Lead Optimization Strategies for 5,8 Difluoro 2 Phenylquinolin 4 Amine
Identification and Validation of 5,8-Difluoro-2-phenylquinolin-4-amine as a Promising Lead Compound
The initial identification of a promising lead compound like this compound typically emerges from high-throughput screening (HTS) of large chemical libraries or through rational drug design based on the known pharmacophore of a biological target. The quinoline (B57606) scaffold itself is recognized as a "privileged structure" in medicinal chemistry, known for its frequent appearance in bioactive compounds with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Once identified, the validation process would involve a series of in vitro assays to confirm its biological activity and establish a preliminary structure-activity relationship (SAR). This involves synthesizing and testing a focused library of analogs to understand the contribution of different substituents on the quinoline core. For this compound, key structural features for initial investigation would include the difluoro substitution at positions 5 and 8, the phenyl group at position 2, and the amine group at position 4.
The validation phase would also include assessing the compound's selectivity for the intended target over other related targets to minimize potential off-target effects. Cellular assays would be employed to determine the compound's efficacy in a more biologically relevant system and to evaluate its cytotoxicity. A favorable balance of potent on-target activity and low cytotoxicity is a critical gatekeeping step for a compound to be advanced as a validated lead.
Strategies for Enhancing Biological Activity and Selectivity of Quinoline Scaffolds
Structure-activity relationship (SAR) studies are fundamental to this process, aiming to identify which structural modifications improve or diminish the desired biological effect. gardp.orgoncodesign-services.com For the 2-phenylquinoline (B181262) core, research has shown that substitutions on both the quinoline ring and the 2-phenyl moiety can significantly impact activity. For instance, in the context of antifungal agents, the nature and position of substituents on the aniline (B41778) moiety at position 4 of the quinoline scaffold have been shown to be crucial for potency. nih.gov Similarly, in the development of anti-coronavirus agents, the presence of methoxy groups on the quinoline nucleus and an O-alkyl basic side chain at C-4 were found to be important for antiviral activity. nih.govacs.org
The difluoro substitution at positions 5 and 8 is another key feature for optimization. Fluorine atoms are often incorporated into drug candidates to improve metabolic stability, binding affinity, and bioavailability. The electron-withdrawing nature of fluorine can also modulate the pKa of nearby functional groups, which can be critical for target engagement.
To illustrate the process of SAR, the following hypothetical data table outlines how modifications to the 2-phenylquinoline scaffold could influence biological activity, based on general principles observed in related series.
| Compound | R1 (C4-substituent) | R2 (2-Phenyl substituent) | Biological Activity (IC50, µM) |
| Lead (Hypothetical) | -NH2 | -H | 1.5 |
| Analog 1a | -NHCH3 | -H | 0.8 |
| Analog 1b | -N(CH3)2 | -H | 1.2 |
| Analog 2a | -NH2 | 4-OCH3 | 0.5 |
| Analog 2b | -NH2 | 4-Cl | 2.1 |
| Analog 3 | -NH-CH2CH2-OH | 4-OCH3 | 0.3 |
This is a hypothetical table for illustrative purposes.
Exploration of Chemical Modifications for Optimized Compound Properties
Beyond enhancing potency and selectivity, lead optimization must also address the pharmacokinetic properties of the compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). A compound with excellent in vitro activity may fail in vivo if it is poorly absorbed, rapidly metabolized, or does not reach the target tissue in sufficient concentrations.
For quinoline-based compounds, lipophilicity is a key parameter that influences many ADME properties. nih.gov The introduction of polar groups, such as hydroxyl or amino functionalities, can decrease lipophilicity and improve aqueous solubility, which can be beneficial for oral absorption. Conversely, the addition of lipophilic groups can enhance membrane permeability. The strategic placement of fluorine atoms, as in this compound, can also influence lipophilicity and other physicochemical properties.
Metabolic stability is another critical consideration. The quinoline ring and the phenyl group are susceptible to metabolism by cytochrome P450 enzymes. Chemical modifications can be made to block these metabolic "hot spots." For example, the introduction of fluorine atoms or other electron-withdrawing groups can increase metabolic stability.
The following table provides examples of chemical modifications and their potential impact on compound properties, based on general knowledge of medicinal chemistry.
| Modification | Rationale | Potential Impact |
| Introduction of a basic amine in a side chain at C4 | Enhance solubility and target interaction | Improved potency and bioavailability |
| Substitution on the 2-phenyl ring | Modulate lipophilicity and electronic properties | Enhanced activity and selectivity |
| Introduction of a methyl group on the quinoline core | Block potential sites of metabolism | Increased metabolic stability and half-life |
| Conversion of the C4-amine to an amide | Alter hydrogen bonding capacity and polarity | Modified solubility and target binding |
Through an iterative process of designing, synthesizing, and testing new analogs with these modifications, medicinal chemists can fine-tune the properties of the lead compound to develop a preclinical candidate with the desired profile of potency, selectivity, and drug-like properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
